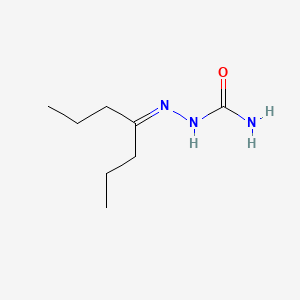![molecular formula C21H19BrN2O4 B14155555 Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 4591-05-3](/img/structure/B14155555.png)
Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound featuring a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the dichlorination of an oxime substrate followed by treatment with excess base and an immobilized thiourea species. This triggers a series of events including the formation of a cyclic imine, rearrangement of the oxime into an isothiocyanate, and its subsequent elimination to render the final pyrrole product after tautomerization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
What sets Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate apart from similar compounds is its unique structural features, which confer specific chemical and biological properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Properties
CAS No. |
4591-05-3 |
|---|---|
Molecular Formula |
C21H19BrN2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-4,6-dioxo-1-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H19BrN2O4/c1-2-28-21(27)18-16-15(17(23-18)12-6-4-3-5-7-12)19(25)24(20(16)26)14-10-8-13(22)9-11-14/h3-11,15-18,23H,2H2,1H3 |
InChI Key |
VNNZLGIBHWIYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


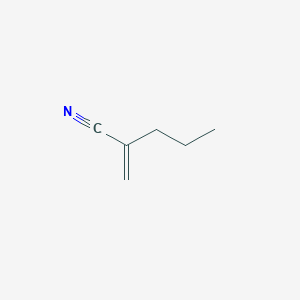
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
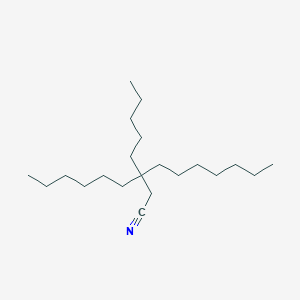
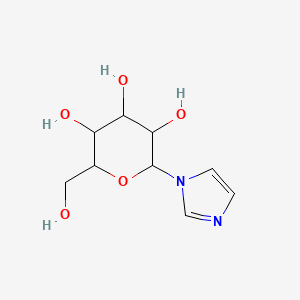

![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
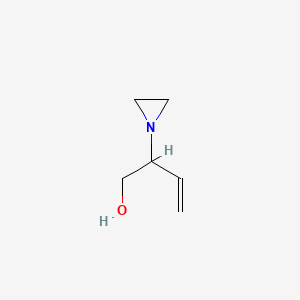
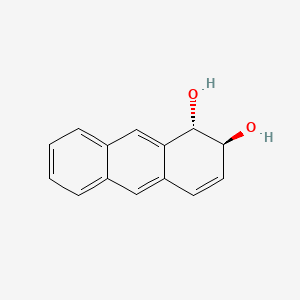
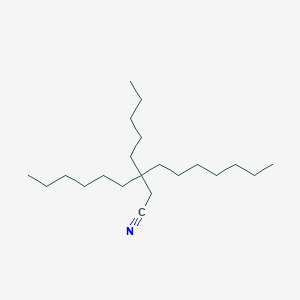
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
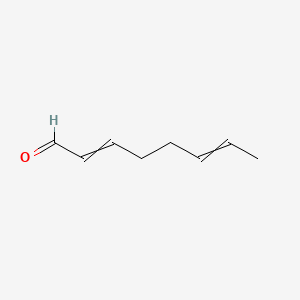
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)

